butyl 4-(9H-purin-6-ylamino)benzoate
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Overview
Description
Butyl 4-(9H-purin-6-ylamino)benzoate is an organic compound with the molecular formula C16H17N5O2 It is a derivative of benzoic acid and purine, featuring a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(9H-purin-6-ylamino)benzoate typically involves the esterification of 4-(9H-purin-6-ylamino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(9H-purin-6-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine or benzoate moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Butyl 4-(9H-purin-6-ylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-(9H-purin-6-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes. This can lead to the inhibition of enzymatic activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with a methyl ester group instead of a butyl ester.
Ethyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with an ethyl ester group.
Propyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with a propyl ester group.
Uniqueness
Butyl 4-(9H-purin-6-ylamino)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts.
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
butyl 4-(7H-purin-6-ylamino)benzoate |
InChI |
InChI=1S/C16H17N5O2/c1-2-3-8-23-16(22)11-4-6-12(7-5-11)21-15-13-14(18-9-17-13)19-10-20-15/h4-7,9-10H,2-3,8H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
FBUAXCTURSXZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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